

Methyl 4-bromocrotonate (C₅H₇BrO₂): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B144556

[Get Quote](#)

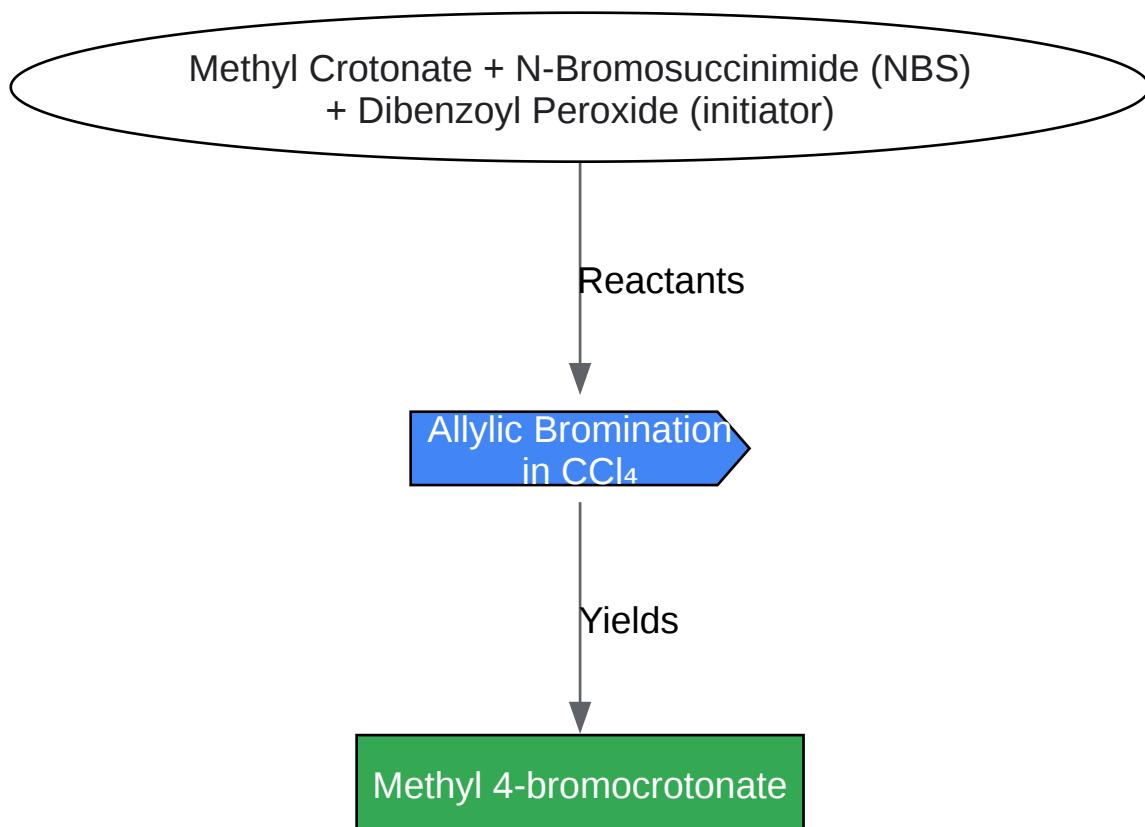
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromocrotonate is a vital organic synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.^[1] Its chemical structure, featuring a bromine atom, a carbon-carbon double bond, and an ester functional group, makes it a versatile reagent for constructing more complex molecular architectures.^[1] This α,β -unsaturated ester is particularly noted for its application in the synthesis of irreversible enzyme inhibitors, demonstrating its significance in the field of drug development.^{[1][2][3][4]} This document provides a detailed overview of its properties, synthesis, reactivity, and handling for laboratory professionals.

Physicochemical Properties

Methyl 4-bromocrotonate is a combustible, clear, colorless to slightly yellow liquid.^{[1][2][3]} Its key physical and chemical properties are summarized in the table below for easy reference.


Property	Value	Source
Molecular Formula	C ₅ H ₇ BrO ₂	[1] [2] [5] [6] [7]
Molecular Weight	179.01 g/mol	[1] [5] [6] [7] [8] [9] [10]
CAS Number	1117-71-1	[1] [2] [5] [6] [7] [8]
Appearance	Clear colorless to yellow liquid	[1] [2] [3]
Density	1.522 g/mL at 25 °C	[1] [4] [8]
Boiling Point	83-85 °C at 13 mmHg	[1] [4] [8]
Refractive Index (n _{20/D})	1.501	[1] [4] [8]
Flash Point	92 °C (197.6 °F) - closed cup	[1] [4] [8]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Slightly soluble in water.	[1] [4]
Storage Temperature	2-8°C	[1] [4] [8]

Synthesis of Methyl 4-bromocrotonate

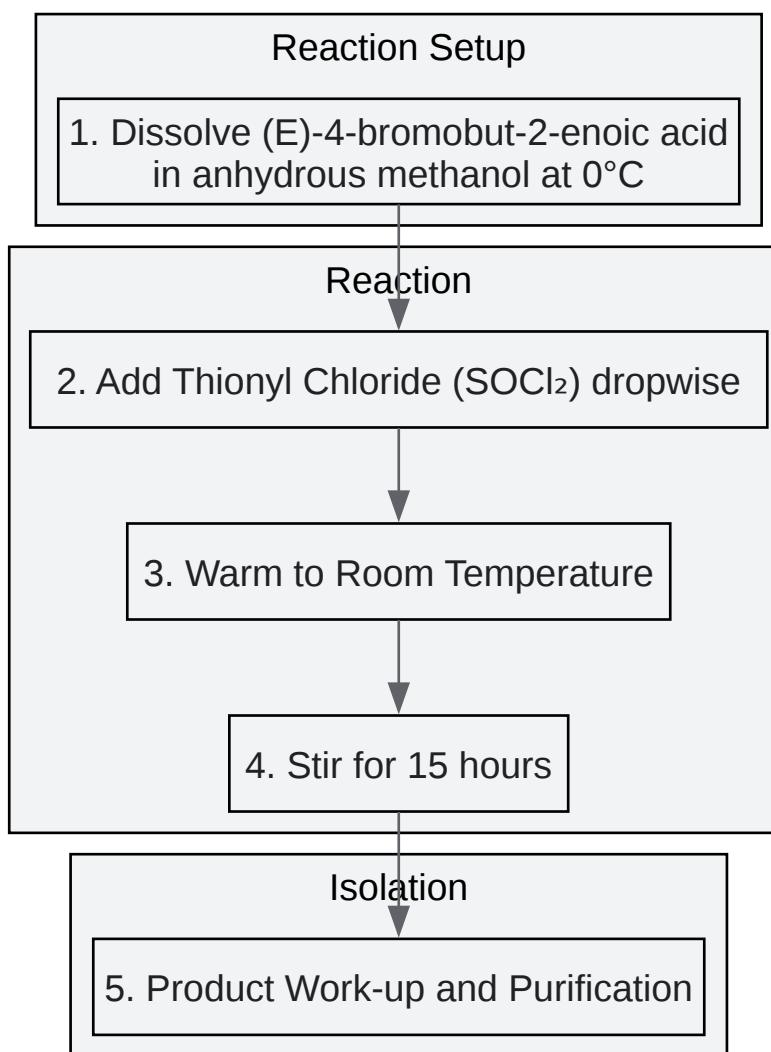
There are several established methods for the synthesis of **Methyl 4-bromocrotonate**. Two common approaches are detailed below.

Bromination of Methyl Crotonate

A prevalent method involves the allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide, in a suitable solvent like carbon tetrachloride (CCl₄).[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl 4-bromocrotonate** via allylic bromination.

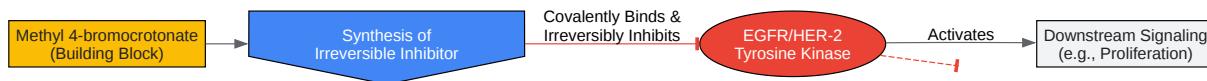

Esterification of 4-bromobut-2-enoic acid

Another common synthesis route is the esterification of (E)-4-bromobut-2-enoic acid with methanol, often facilitated by an acid catalyst or a reagent like thionyl chloride (SOCl₂).

This protocol describes a general procedure for synthesizing methyl 4-bromobut-2-enoate from (E)-4-bromobut-2-enoic acid.

- Preparation: To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).
- Cooling: Stir the mixture at 0 °C until the acid is completely dissolved.
- Addition of Reagent: Slowly add thionyl chloride (5.49 g, 46.19 mmol, 5 mL) dropwise to the flask. It is crucial to control the rate of addition to prevent vigorous gas evolution.

- Reaction: After the addition is complete, allow the reaction mixture to warm gradually to room temperature.
- Stirring: Continue stirring the reaction for 15 hours.
- Work-up and Purification: Following the reaction period, the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the esterification synthesis method.

Reactivity and Applications in Drug Development

Methyl 4-bromocrotonate's reactivity is characterized by the presence of both an electrophilic α,β -unsaturated system and a reactive alkyl bromide. This dual reactivity makes it a valuable building block in organic synthesis.

A significant application of this compound is in the development of targeted cancer therapies. It serves as a key intermediate in the synthesis of irreversible inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.^{[1][2][3][4]} These enzymes are often overexpressed in various cancers, and their inhibition can halt tumor growth. The α,β -unsaturated ester moiety of the molecule can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (like cysteine) in the active site of the kinase, leading to irreversible inhibition.

[Click to download full resolution via product page](#)

Caption: Role of **Methyl 4-bromocrotonate** in kinase inhibition pathways.

Spectroscopic Data

The structural features of **Methyl 4-bromocrotonate** can be confirmed using various spectroscopic techniques. The ^1H NMR data provides characteristic signals for the protons in the molecule.

¹H NMR Data

Proton Assignment	Chemical Shift (ppm)
=CH-CO	7.003
=CH-CH ₂	6.046
-CH ₂ Br	4.015
-OCH ₃	3.759
Coupling Constants (J)	Value (Hz)
J(A,B)	15.3
J(A,C)	7.3
J(B,C)	1.2

Data sourced from ChemicalBook, specific solvent and frequency not provided.[\[11\]](#)

Safety, Handling, and Storage

Methyl 4-bromocrotonate is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[\[3\]](#)[\[12\]](#)

- Hazards: Causes severe skin burns and eye damage.[\[12\]](#)[\[13\]](#)[\[14\]](#) May cause respiratory irritation.[\[12\]](#) It is also classified as a combustible liquid.[\[13\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[12\]](#)[\[13\]](#) A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[\[12\]](#)
- Handling: Do not breathe mist, vapors, or spray.[\[12\]](#) Wash hands and any exposed skin thoroughly after handling.[\[12\]](#) Keep away from open flames, hot surfaces, and sources of ignition.[\[12\]](#)
- Storage: Store in a cool, dry, and well-ventilated place.[\[12\]](#) The recommended storage temperature is between 2-8°C.[\[1\]](#)[\[4\]](#)[\[8\]](#) Keep containers tightly closed.[\[12\]](#) It should be stored

under nitrogen.[3]

- Incompatible Materials: Strong oxidizing agents, acids, bases, and reducing agents.[12]

Conclusion

Methyl 4-bromocrotonate is a highly valuable reagent in organic synthesis, distinguished by its utility in the creation of complex molecules for pharmaceutical applications. Its role as a precursor to potent, irreversible EGFR and HER-2 kinase inhibitors underscores its importance in modern drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. A15582.09 [thermofisher.cn]
- 3. Methyl 4-bromocrotonate | 1117-71-1 [amp.chemicalbook.com]
- 4. Methyl 4-bromocrotonate | 1117-71-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS-1117-71-1, Methyl-4-Bromo-Crotonate Pract for Synthesis Manufacturers, Suppliers & Exporters in India | 154235 [cdhfinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-溴代巴豆酸甲酯 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Butenoic acid, 4-bromo-, methyl ester | C5H7BrO2 | CID 5369175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 3-bromocrotonate | C5H7BrO2 | CID 12625788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. METHYL 4-BROMOCROTONATE(6000-00-6) 1H NMR spectrum [chemicalbook.com]

- 12. fishersci.com [fishersci.com]
- 13. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- To cite this document: BenchChem. [Methyl 4-bromocrotonate (C₅H₇BrO₂): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144556#methyl-4-bromocrotonate-molecular-formula-c5h7bro2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com